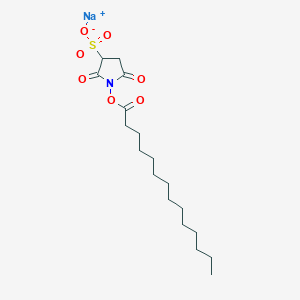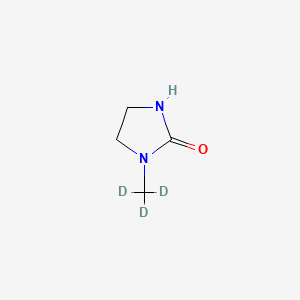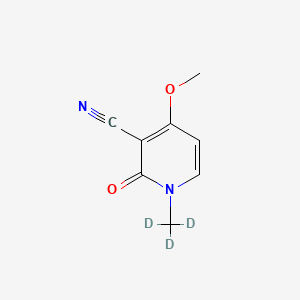
Sulfosuccinimidyl Myristate Sodium
Overview
Description
Sulfosuccinimidyl Myristate Sodium is an inhibitor of fatty acid transport . It has been used as an affinity label for certain membrane proteins that bind to fatty acids .
Molecular Structure Analysis
The molecular formula of Sulfosuccinimidyl Myristate Sodium is C18H30NNaO7S . Its molecular weight is 427.49 .Scientific Research Applications
Inhibition of Fatty Acid Transport
Sulfosuccinimidyl Myristate Sodium is known to inhibit the transport of fatty acids. It has been used in research to study the transport of long-chain fatty acids in isolated rat adipocytes . The compound was found to inhibit the transport of fatty acids by about 70% .
Labeling of Adipocyte Membranes
The compound has been used to label adipocyte membranes by reacting covalently with isolated rat adipocytes . This labeling helps in studying the plasma membrane proteins and their role in the transport of long-chain fatty acids .
Study of Fatty Acid Metabolism
Despite its inhibitory effect on fatty acid transport, the compound does not alter fatty acid metabolism . This property makes it useful in studying fatty acid metabolism under conditions where the transport of fatty acids is inhibited .
Specificity to Fatty Acid Transport System
The inhibitory effect of Sulfosuccinimidyl Myristate Sodium is specific to the fatty acid transport system . It does not affect the transport of glucose or the permeation of retinoic acid, a substance with structural similarities to long-chain fatty acids .
Identification of Membrane Proteins Involved in Fatty Acid Transport
Sulfosuccinimidyl Myristate Sodium has been used to identify specific plasma membrane proteins involved in facilitating membrane permeation of long-chain fatty acids . It labels a plasma membrane protein with an apparent size of 85 kDa, suggesting that this protein may be involved in facilitating membrane permeation of long-chain fatty acids .
Affinity Label for Certain Membrane Proteins
Sulfosuccinimidyl Myristate Sodium acts as an affinity label for certain membrane proteins that bind to fatty acids . This property can be used in research to study the interaction of fatty acids with specific membrane proteins .
Mechanism of Action
Target of Action
Sulfosuccinimidyl Myristate Sodium primarily targets the process of fatty acid transport . It acts as an inhibitor, effectively blocking the uptake of fatty acids, such as stearate, in isolated rat adipocytes .
Mode of Action
The compound interacts with its targets by binding to the fatty acid transport proteins, thereby inhibiting the transport of fatty acids. This interaction results in a decrease in the uptake of fatty acids, such as stearate .
Result of Action
The primary molecular effect of Sulfosuccinimidyl Myristate Sodium’s action is the inhibition of fatty acid transport . This results in a decrease in the uptake of fatty acids, such as stearate, in cells . The cellular effects of this action are likely to be complex and varied, given the central role of fatty acids in numerous cellular processes, including energy production, cell signaling, and the formation of cell membranes.
properties
IUPAC Name |
sodium;2,5-dioxo-1-tetradecanoyloxypyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)26-19-16(20)14-15(18(19)22)27(23,24)25;/h15H,2-14H2,1H3,(H,23,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSDLUDWKFEQGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30NNaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfosuccinimidyl Myristate Sodium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)

